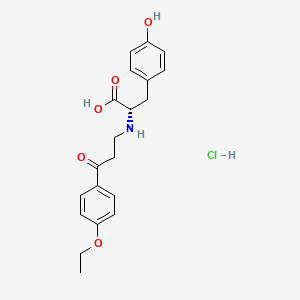
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride is a synthetic derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride typically involves the reaction of L-Tyrosine with 4-ethoxybenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation and reduction, to form the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and hydrochloric acid for the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact.
化学反应分析
Types of Reactions
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of phenolic derivatives.
科学研究应用
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
作用机制
The mechanism of action of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and improving cognitive function.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent amino acid, essential for protein synthesis.
3,4-Dimethoxyphenethylamine: A related compound with similar structural features.
Bromo-L-Tyrosine: A halogenated derivative with distinct biological activities.
Uniqueness
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-, hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and a research tool in various scientific disciplines.
属性
CAS 编号 |
85975-20-8 |
|---|---|
分子式 |
C20H24ClNO5 |
分子量 |
393.9 g/mol |
IUPAC 名称 |
(2S)-2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C20H23NO5.ClH/c1-2-26-17-9-5-15(6-10-17)19(23)11-12-21-18(20(24)25)13-14-3-7-16(22)8-4-14;/h3-10,18,21-22H,2,11-13H2,1H3,(H,24,25);1H/t18-;/m0./s1 |
InChI 键 |
TUCFDRJGVOORDT-FERBBOLQSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O.Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


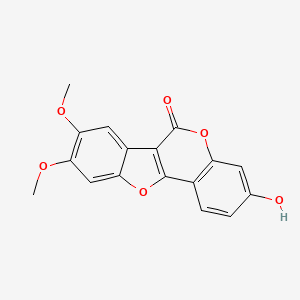
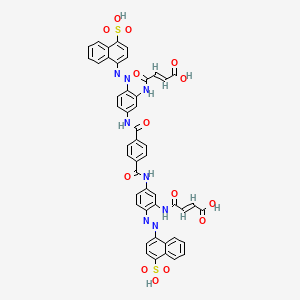

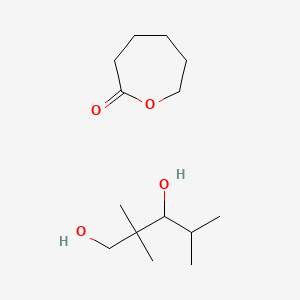
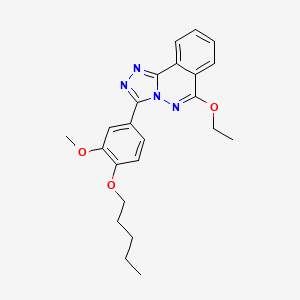

![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
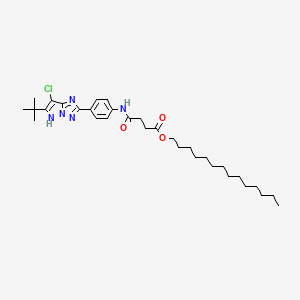
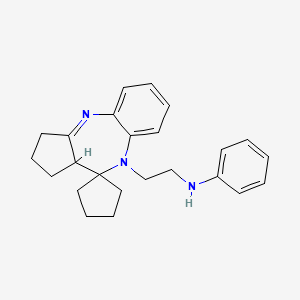
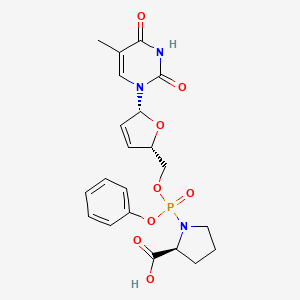



![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
